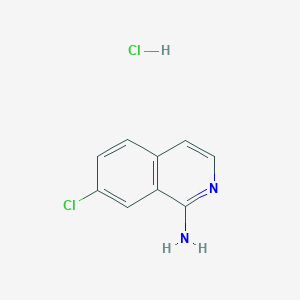

7-Chloroisoquinolin-1-amine hydrochloride

CAS No.:

Cat. No.: VC15965777

Molecular Formula: C9H8Cl2N2

Molecular Weight: 215.08 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H8Cl2N2 |

|---|---|

| Molecular Weight | 215.08 g/mol |

| IUPAC Name | 7-chloroisoquinolin-1-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H7ClN2.ClH/c10-7-2-1-6-3-4-12-9(11)8(6)5-7;/h1-5H,(H2,11,12);1H |

| Standard InChI Key | IOBGSUSEJIJNRA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC2=C1C=CN=C2N)Cl.Cl |

Introduction

Chemical Structure and Nomenclature

IUPAC Name and Molecular Formula

The IUPAC name for this compound is 7-chloroisoquinolin-1-amine hydrochloride. Its molecular formula, , reflects a bicyclic isoquinoline core substituted with a chlorine atom at position 7 and an amine group at position 1, protonated as a hydrochloride salt .

Structural Features

-

Core structure: Isoquinoline (a benzene ring fused to a pyridine ring).

-

Substituents:

-

Chlorine at position 7 (C7).

-

Primary amine at position 1 (N1), forming a hydrochloride salt.

-

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 7-chloroisoquinolin-1-amine hydrochloride typically involves:

-

Chlorination: Introduction of chlorine to isoquinoline precursors using agents like phosphorus pentachloride () or thionyl chloride () .

-

Amination: Nucleophilic substitution or reduction reactions to introduce the amine group at position 1 .

-

Salt formation: Treatment with hydrochloric acid to yield the hydrochloride salt .

Example Protocol (Adapted from Analogous Syntheses):

-

Step 1: 7-Chloroisoquinoline is reacted with ammonia under high-pressure conditions to form 7-chloroisoquinolin-1-amine.

-

Step 2: The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.

Industrial-Scale Production

Industrial methods may employ continuous flow reactors to optimize yield and purity. Key challenges include minimizing by-products like 5-chloroisoquinoline isomers .

Physical and Chemical Properties

Note: Data gaps highlight the need for further experimental characterization.

Biological Activity and Applications

Antimicrobial Activity

-

Broad-Spectrum Efficacy: Analogous 7-chloroquinoline derivatives exhibit MIC values of 16–64 µg/mL against Staphylococcus aureus and Escherichia coli .

-

Antimalarial Activity: Chloroquine-resistant Plasmodium falciparum strains are inhibited by similar compounds with IC < 50 µM .

Other Applications

-

Proteasome Inhibition: Quinoline-chlorobenzothiazoate derivatives target regulatory subunits of proteasomes, showing promise in cancer therapy .

| Hazard Statement | Description | Source |

|---|---|---|

| H302 | Harmful if swallowed | |

| H315 | Causes skin irritation | |

| H319 | Causes serious eye irritation | |

| H335 | May cause respiratory irritation |

Precautionary Measures: Use personal protective equipment (PPE) and work in a fume hood .

Analytical Characterization

Spectroscopic Methods

-

NMR: and NMR confirm substituent positions.

-

Mass Spectrometry: ESI-MS typically shows a molecular ion peak at m/z 215.08.

Chromatographic Techniques

Comparison with Structural Analogues

| Compound | Molecular Formula | Key Activity | IC (nM) |

|---|---|---|---|

| 4-Chloroisoquinolin-1-amine | Anticancer (MCF-7) | 20.1 | |

| 5-Amino-3-chloroisoquinoline | Proteasome inhibition | 0.6 µM | |

| 7-Chloroquinaldine | Antimalarial | 11.8–20.4 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume